molecular formula C11H13NO2S B14699811 N-(4-Methoxyphenyl)-3-oxobutanethioamide CAS No. 18076-45-4

N-(4-Methoxyphenyl)-3-oxobutanethioamide

Cat. No.: B14699811
CAS No.: 18076-45-4
M. Wt: 223.29 g/mol
InChI Key: RUQXFGQEGXKEBA-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-oxobutanethioamide is an organic compound characterized by the presence of a methoxyphenyl group attached to a 3-oxobutanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-3-oxobutanethioamide typically involves the reaction of 4-methoxyaniline with 3-oxobutanethioamide under controlled conditions. One common method includes the use of a condensation reaction where the amine group of 4-methoxyaniline reacts with the carbonyl group of 3-oxobutanethioamide in the presence of a suitable catalyst . The reaction is often carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-3-oxobutanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Methoxyphenyl)-3-oxobutanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-3-oxobutanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-oxobutanethioamide
  • N-(4-Methoxyphenyl)-3-oxobutanamide
  • N-(4-Methoxyphenyl)-3-oxobutanethioamide derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a 3-oxobutanethioamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

18076-45-4

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-oxobutanethioamide

InChI

InChI=1S/C11H13NO2S/c1-8(13)7-11(15)12-9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,15)

InChI Key

RUQXFGQEGXKEBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=S)NC1=CC=C(C=C1)OC

Origin of Product

United States

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